molecular formula C24H52N2 B14161227 N,N'-didecylbutane-1,4-diamine CAS No. 41596-82-1

N,N'-didecylbutane-1,4-diamine

Cat. No.: B14161227
CAS No.: 41596-82-1
M. Wt: 368.7 g/mol
InChI Key: KQTZLHGFFQTQAU-UHFFFAOYSA-N
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Description

N,N’-didecylbutane-1,4-diamine: is an organic compound characterized by the presence of two decyl groups attached to the nitrogen atoms of a butane-1,4-diamine backbone. This compound is part of the diamine family, which are known for their applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-didecylbutane-1,4-diamine typically involves the reaction of butane-1,4-diamine with decyl halides under basic conditions. A common method includes:

    Reacting butane-1,4-diamine with decyl bromide: in the presence of a base such as sodium hydroxide or potassium carbonate.

    Heating the reaction mixture: to facilitate the nucleophilic substitution reaction, resulting in the formation of N,N’-didecylbutane-1,4-diamine.

Industrial Production Methods: Industrial production of N,N’-didecylbutane-1,4-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:

    Mixing the reactants: in a controlled environment.

    Maintaining optimal temperature and pressure: to drive the reaction to completion.

    Purifying the product: through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: N,N’-didecylbutane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the decyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Amine oxides: from oxidation reactions.

    Secondary amines: from reduction reactions.

    Substituted diamines: from nucleophilic substitution reactions.

Scientific Research Applications

N,N’-didecylbutane-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of polymers, surfactants, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N,N’-didecylbutane-1,4-diamine involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound may affect cellular pathways related to cell membrane integrity and signal transduction.

Comparison with Similar Compounds

  • N,N’-dimethylbutane-1,4-diamine
  • N,N’-diethylbutane-1,4-diamine
  • 1,4-diaminobutane (putrescine)

Comparison:

  • N,N’-didecylbutane-1,4-diamine has longer alkyl chains compared to N,N’-dimethylbutane-1,4-diamine and N,N’-diethylbutane-1,4-diamine, which may result in different physical properties such as solubility and melting point.
  • Putrescine is a simpler diamine with shorter alkyl chains, making it less hydrophobic compared to N,N’-didecylbutane-1,4-diamine.

This detailed article provides a comprehensive overview of N,N’-didecylbutane-1,4-diamine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

41596-82-1

Molecular Formula

C24H52N2

Molecular Weight

368.7 g/mol

IUPAC Name

N,N'-didecylbutane-1,4-diamine

InChI

InChI=1S/C24H52N2/c1-3-5-7-9-11-13-15-17-21-25-23-19-20-24-26-22-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3

InChI Key

KQTZLHGFFQTQAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCCCNCCCCCCCCCC

Origin of Product

United States

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